6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide
Description
6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboxamide group attached to a benzodioxole ring
Properties
CAS No. |
144347-49-9 |
|---|---|
Molecular Formula |
C8H6BrNO4 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-bromo-N-hydroxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C8H6BrNO4/c9-5-2-7-6(13-3-14-7)1-4(5)8(11)10-12/h1-2,12H,3H2,(H,10,11) |
InChI Key |
CKOGYVVDUKXKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)NO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The bromination reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The resulting 6-bromo-1,3-benzodioxole-5-carboxaldehyde is then subjected to further reactions to introduce the hydroxy and carboxamide groups .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide.
6-Bromo-1,3-benzodioxole-5-carbonitrile: Another derivative with a nitrile group instead of a carboxamide group.
1-Benzo[1,3]dioxol-5-yl-indoles: Compounds with similar benzodioxole rings but different substituents, showing anticancer activity.
Uniqueness
6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of bromine, hydroxy, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
